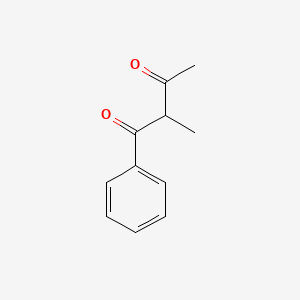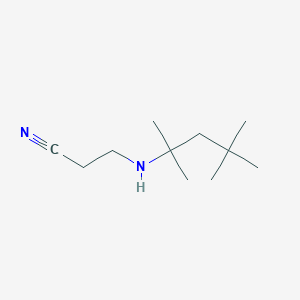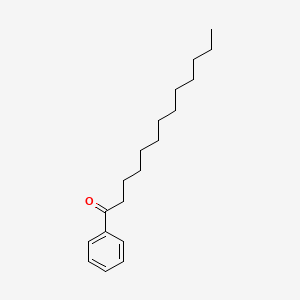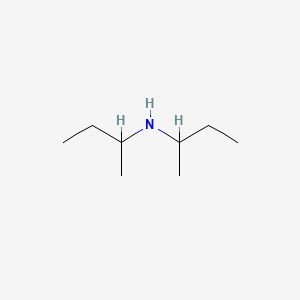
DI-Sec-butylamine
Overview
Description
DI-Sec-butylamine, also known as bis(1-methylpropyl)amine, is an organic compound with the molecular formula C8H19N. It is a secondary amine, characterized by the presence of two sec-butyl groups attached to a nitrogen atom. This compound is a colorless liquid with a strong, fishy odor typical of amines .
Mechanism of Action
is a chemical compound with the molecular formula [C2H5CH (CH3)]2NH . It is a liquid at room temperature with a density of 0.753 g/mL at 25 °C . The compound has a boiling point of 135 °C/765 mmHg .
In terms of safety, DI-Sec-butylamine is classified as a flammable liquid and it can cause harm if swallowed, inhaled, or comes into contact with skin . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .
Biochemical Analysis
Biochemical Properties
DI-Sec-butylamine is known to undergo exothermic exchange reactions with certain clusters
Temporal Effects in Laboratory Settings
This compound has been observed to have certain thermophysical properties, including a boiling point of 135 °C/765 mmHg and a density of 0.753 g/mL at 25 °C . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is limited.
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including its interactions with transporters or binding proteins and effects on its localization or accumulation, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: DI-Sec-butylamine can be synthesized through the reaction of sec-butylamine with sec-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of sec-butylamine attacks the carbon atom of sec-butyl chloride, displacing the chloride ion .
Industrial Production Methods: In industrial settings, this compound is often produced through continuous synthesis methods. One such method involves the use of butanone as a raw material, which undergoes a series of reactions to form the desired amine. This process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: DI-Sec-butylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds like alkyl halides are typical reagents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
DI-Sec-butylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Comparison with Similar Compounds
Sec-butylamine: A primary amine with one sec-butyl group.
N-butylamine: A primary amine with a straight-chain butyl group.
Isobutylamine: A primary amine with an isobutyl group.
Tert-butylamine: A primary amine with a tert-butyl group.
Comparison: DI-Sec-butylamine is unique due to the presence of two sec-butyl groups, which impart distinct steric and electronic properties compared to its analogs. This structural difference influences its reactivity and interaction with other molecules, making it suitable for specific applications where other butylamines may not be as effective .
Properties
IUPAC Name |
N-butan-2-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYVIBDTOCAXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870719 | |
| Record name | 2-Butanamine, N-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | Di-sec-butylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20651 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
626-23-3 | |
| Record name | N-(1-Methylpropyl)-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanamine, N-(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DI-SEC-BUTYLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanamine, N-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanamine, N-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does di-sec-butylamine function as a switchable solvent in hydrocarbon separations?
A1: this compound, like other nitrogen-containing switchable solvents, can transition between a water-immiscible form and a water-miscible bicarbonate salt. This transition is triggered by the introduction or removal of CO2. When CO2 is bubbled through the mixture, this compound reacts to form a water-soluble salt, allowing for the extraction of polar compounds. Subsequent introduction of N2 reverses the reaction, regenerating the water-immiscible this compound and releasing the captured CO2. This reversible switching property makes it suitable for separating hydrocarbon mixtures. Research has shown its effectiveness in separating benzene/cyclohexane, ethyl acetate/acetonitrile, and ethyl acetate/n-heptane mixtures. []
Q2: How does the structure of this compound influence its selectivity in hydrocarbon separation compared to other similar amines?
A2: Studies comparing this compound to dipropylamine, N,N-dimethylcyclohexylamine (CyNMe2), and N,N,N′,N′-tetraethyl-1,3-propanediamine (TEPDA) for hydrocarbon separation revealed that separation selectivity increased with the size and branching of the alkyl substituents on the nitrogen atom. [] This suggests that steric factors play a significant role in the interaction of the amine with the target molecules, influencing its ability to selectively extract certain hydrocarbons from a mixture.
Q3: What is the role of this compound in organolanthanide-mediated polyethylene synthesis?
A3: this compound acts as a chain-transfer agent in organolanthanide-mediated ethylene polymerization. [] The activated organolanthanide catalyst initiates polyethylene chain growth. This compound then terminates this growth by reacting with the growing polymer chain, effectively capping it with an amine group. This process yields amine-capped polyethylenes with specific molecular weight characteristics.
Q4: Can you describe the reactivity of this compound with the dimer of 2,4-tolylene diisocyanate?
A4: this compound exhibits selective reactivity towards the dimer of 2,4-tolylene diisocyanate, targeting only the two free isocyanate groups without affecting the central uretidine-dione ring. [] This selective reactivity allows for controlled modification of the dimer structure, which is in contrast to the behavior of linear primary amines like di-n-propylamine, di-n-butylamine, and di-n-amylamine, which rupture the uretidine-dione ring.
Q5: What are the key applications of this compound in material science and synthetic chemistry?
A5: this compound's applications stem from its properties as a secondary amine and its steric bulk. Key applications include:
- Switchable Solvents: Used in the separation and purification of hydrocarbons and their derivatives. []
- Polymer Chemistry: Acts as a chain-transfer agent in organolanthanide-mediated olefin polymerization, controlling the molecular weight and introducing amine end-groups in polyethylene synthesis. []
- Organic Synthesis: Used in reactions with isocyanates, exhibiting selective reactivity towards specific functional groups, enabling controlled modification of complex molecules. []
Q6: What spectroscopic data is available for characterizing this compound?
A6: While specific spectroscopic data for this compound is limited in the provided research, its characterization typically involves:
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. []
Q7: Have there been any studies on the enthalpy of formation of this compound?
A7: Yes, the standard molar enthalpy of formation of this compound in both liquid and gaseous states has been determined using static-bomb calorimetry. [] This thermodynamic data is essential for understanding its reactivity and behavior in various chemical processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
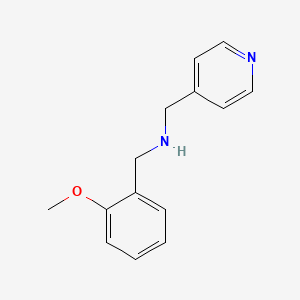
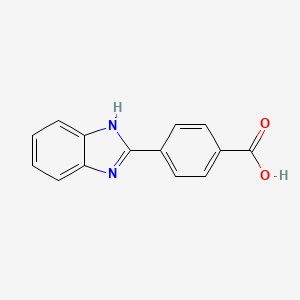
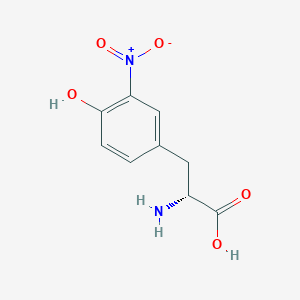
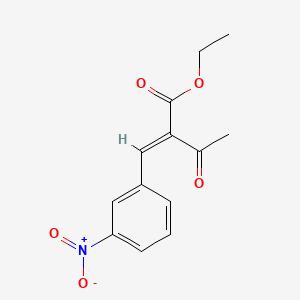


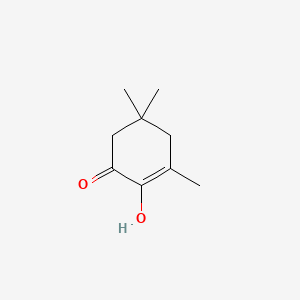
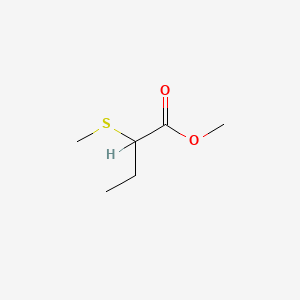
![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)
